1-(Trimethylsilyl)-3,4-(methylenedioxy)benzene
Overview
Description
1-(Trimethylsilyl)-3,4-(methylenedioxy)benzene is an organic compound characterized by the presence of a trimethylsilyl group and a methylenedioxy group attached to a benzene ring. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the benzene ring. The methylenedioxy group is a functional group with the structural formula R-O-CH₂-O-R’, connected to the benzene ring by two chemical bonds. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-3,4-(methylenedioxy)benzene can be synthesized through the reaction of 3,4-(methylenedioxy)benzene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The reaction can be represented as follows: [ \text{3,4-(Methylenedioxy)benzene} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-3,4-(methylenedioxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(Trimethylsilyl)-3,4-(methylenedioxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a protecting group for hydroxyl groups during chemical synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-3,4-(methylenedioxy)benzene involves its interaction with specific molecular targets and pathways. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules. The methylenedioxy group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
1-(Trimethylsilyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methylenedioxy group.
1-(Trimethylsilyl)-2,3-(methylenedioxy)benzene: Similar structure but with the methylenedioxy group in a different position on the benzene ring.
Uniqueness: 1-(Trimethylsilyl)-3,4-(methylenedioxy)benzene is unique due to the specific positioning of the methylenedioxy group, which influences its chemical reactivity and applications. The combination of the trimethylsilyl and methylenedioxy groups provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(trimethyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)8-4-5-9-10(6-8)12-7-11-9/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQNYNYJKVBZRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375378 | |
Record name | Silane, 1,3-benzodioxol-5-yltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52287-50-0 | |
Record name | Silane, 1,3-benzodioxol-5-yltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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